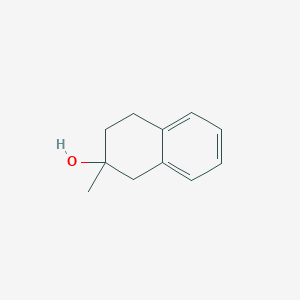

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol

Description

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a methyl group on the tetrahydronaphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(12)7-6-9-4-2-3-5-10(9)8-11/h2-5,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFHDPGYEOOPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of 2-methyl-1,2,3,4-tetrahydronaphthalen-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-methyl-1,2,3,4-tetrahydronaphthalen-2-one using a suitable catalyst such as palladium on carbon (Pd/C). This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to remove the hydroxyl group.

Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-one.

Reduction: 2-Methyl-1,2,3,4-tetrahydronaphthalene.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Organic Synthesis

1. Hydrogenation Reactions

One of the primary applications of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol is in selective hydrogenation reactions. Studies have shown that this compound can be selectively hydrogenated from naphthol derivatives to yield high-purity products. For instance:

| Reaction | Conditions | Yield |

|---|---|---|

| Hydrogenation of 2-naphthol | 150 °C, toluene | 79% |

| Hydrogenation of ortho-substituted 2-methyl-1-naphthol | Optimized conditions | Excellent yield as a mixture of cis/trans isomers |

The selective hydrogenation process allows for the efficient production of various tetrahydronaphthols with potential applications in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

2. Antioxidant Activity

Research indicates that derivatives of tetrahydronaphthalenols exhibit significant antioxidant activities. In one study evaluating various compounds for their radical scavenging potential using DPPH and other assays:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 5a (Tetrahydro derivative) | High |

| Other derivatives | Varying levels |

These findings suggest that tetrahydronaphthalenols could be explored further for their potential as antioxidant agents in pharmaceutical formulations .

3. Drug Development

Tetrahydronaphthalene derivatives have been investigated for their pharmacological properties. For example, certain studies have shown that these compounds can exhibit antibacterial and anticancer activities. The structural motif common to these compounds allows for modifications that enhance their bioactivity .

Industrial Applications

4. Solvent and Intermediate Use

In industrial settings, this compound serves as both a solvent and an intermediate in the synthesis of more complex chemical entities. Its ability to dissolve a variety of organic materials makes it valuable in formulations requiring specific solubility profiles:

| Application | Description |

|---|---|

| Solvent | Dissolves fats, oils, rubber, and waxes |

| Intermediate | Used in the production of agrochemicals and pharmaceuticals |

This versatility highlights its importance in chemical manufacturing processes .

Case Studies

Case Study 1: Selective Catalytic Hydrogenation

A notable case study involved the use of a defined catalyst for the selective hydrogenation of arenols to tetrahydronaphthols. The study optimized conditions leading to a significant increase in product yield while minimizing side reactions. The results indicated that under specific pressures and temperatures, quantitative conversions could be achieved .

Case Study 2: Antioxidant Screening

Another study focused on synthesizing various tetrahydronaphthalenol derivatives and evaluating their antioxidant properties through multiple assays. The results demonstrated that certain modifications significantly enhanced radical scavenging abilities compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can modulate enzymatic activities and receptor interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of both a hydroxyl and a methyl group on the tetrahydronaphthalene ring

Biological Activity

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene characterized by the presence of a hydroxyl group and a methyl group on the tetrahydronaphthalene ring. This compound has garnered attention in various fields, including chemistry, biology, and medicinal research due to its potential biological activities.

Chemical Structure

The structure of this compound can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the reduction of 2-methyl-1,2,3,4-tetrahydronaphthalen-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. In industrial settings, catalytic hydrogenation may be employed for higher yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding with biomolecules, influencing their structure and function. This compound has been shown to modulate enzymatic activities and receptor interactions, contributing to its observed biological effects .

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress .

Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Neuroprotection | Protection against oxidative stress-induced apoptosis | |

| Toxicity | Low acute toxicity (similar compounds) |

Notable Research Findings

- Antioxidant Studies : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce lipid peroxidation in neuronal cells.

- Neuroprotective Mechanisms : Research indicated that the compound mitigates neurodegeneration in models of Alzheimer's disease by inhibiting oxidative stress pathways.

- Potential Therapeutic Applications : Ongoing research is exploring its use as a precursor for drug development targeting neurodegenerative diseases due to its favorable pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.